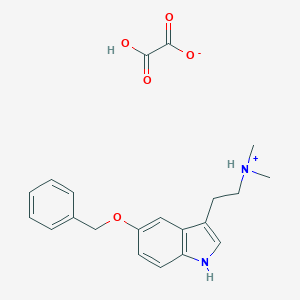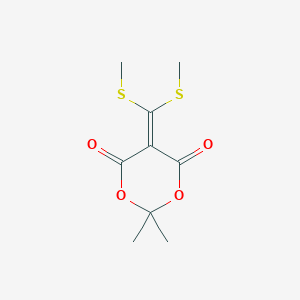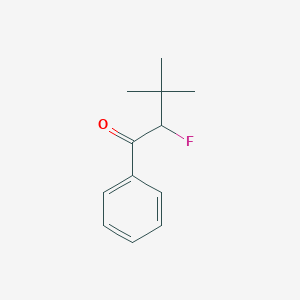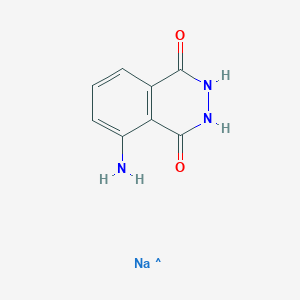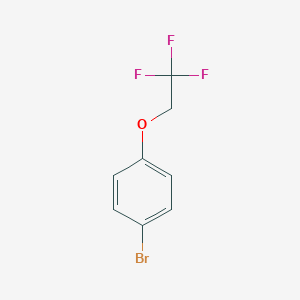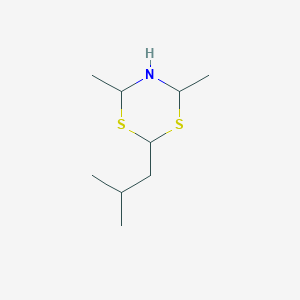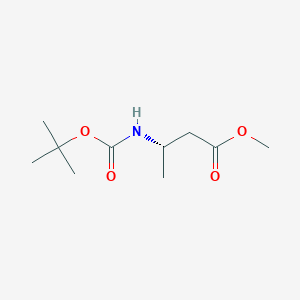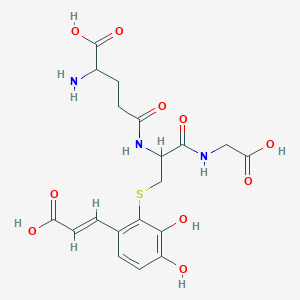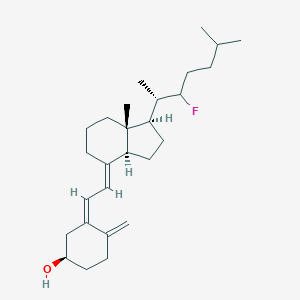
22-Fluorovitamin D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
22-Fluorovitamin D3 is an analog of vitamin D3 that has been synthesized to enhance the biological activity of vitamin D3. It is a potent agonist of the vitamin D receptor (VDR) and has been shown to have significant biochemical and physiological effects.
Wirkmechanismus
22-Fluorovitamin D3 exerts its biological effects by binding to the 22-Fluorovitamin D3, which is expressed in a wide variety of cells and tissues throughout the body. The 22-Fluorovitamin D3 is a transcription factor that regulates the expression of genes involved in a range of physiological processes, including calcium homeostasis, immune function, and cell growth and differentiation. Binding of 22-Fluorovitamin D3 to the 22-Fluorovitamin D3 leads to the activation of downstream signaling pathways that mediate its biological effects.
Biochemische Und Physiologische Effekte
22-Fluorovitamin D3 has been shown to have a range of biochemical and physiological effects. It has been shown to increase calcium absorption and bone mineral density, making it a potential treatment for osteoporosis. It has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, it has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 22-Fluorovitamin D3 for lab experiments is its high potency and specificity for the 22-Fluorovitamin D3. This makes it a useful tool for studying the biological effects of vitamin D3 and the 22-Fluorovitamin D3 signaling pathway. However, one limitation of 22-Fluorovitamin D3 is its cost, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 22-Fluorovitamin D3. One area of interest is its potential as a therapeutic agent for autoimmune diseases and cancer. Further studies are needed to determine the optimal dosage and treatment regimens for these conditions. Another area of interest is the role of 22-Fluorovitamin D3 in the regulation of other physiological processes, such as glucose metabolism and cardiovascular health. Additionally, further studies are needed to investigate the long-term safety and efficacy of 22-Fluorovitamin D3 in humans.
Synthesemethoden
22-Fluorovitamin D3 is synthesized by the reaction of vitamin D3 with a fluorinating agent. The reaction is carried out under mild conditions and produces a high yield of the desired product. The synthesis method has been optimized to produce a highly pure and stable compound that is suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
22-Fluorovitamin D3 has been extensively studied for its biological activity and potential therapeutic applications. It has been shown to have potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. It has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.
Eigenschaften
CAS-Nummer |
110536-31-7 |
|---|---|
Produktname |
22-Fluorovitamin D3 |
Molekularformel |
C27H43FO |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-3-fluoro-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H43FO/c1-18(2)8-15-26(28)20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(29)12-9-19(22)3/h10-11,18,20,23-26,29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23+,24+,25-,26?,27+/m0/s1 |
InChI-Schlüssel |
BULPIFATHWIAFY-YAPHLITASA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)C(CCC(C)C)F |
SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)F |
Kanonische SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)F |
Synonyme |
22-fluorovitamin D3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



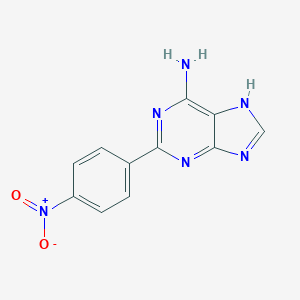
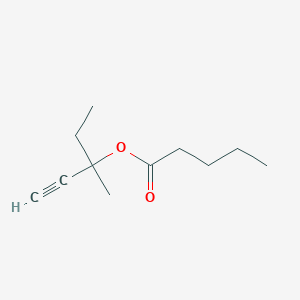
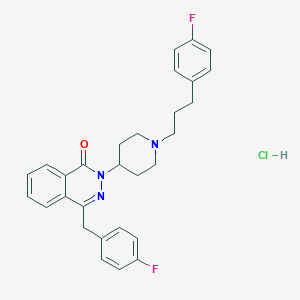
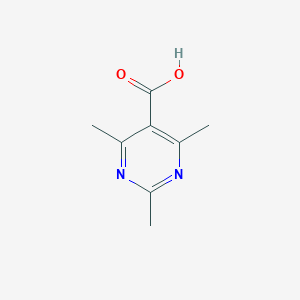
![3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B10541.png)
![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)
